BMS-303141

Beschreibung

Eigenschaften

IUPAC Name |

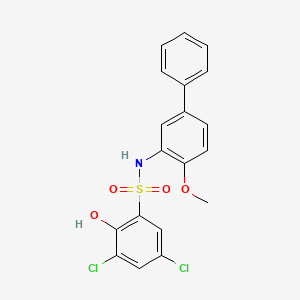

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIPNDKXZOTLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-303141: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and specific small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme linking cellular glucose metabolism to the synthesis of fatty acids and cholesterol. By blocking the production of cytosolic acetyl-CoA, this compound exerts significant effects on lipid metabolism, cell proliferation, and inflammatory signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of ATP-Citrate Lyase

This compound's primary mechanism of action is the direct inhibition of ATP-citrate lyase (ACL). ACL is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a critical step in the de novo synthesis of fatty acids and cholesterol.[1][2] The acetyl-CoA produced by ACL serves as a fundamental building block for these lipids and is also a vital substrate for histone acetylation, thereby influencing gene expression.[3]

By inhibiting ACL, this compound effectively reduces the intracellular pool of cytosolic acetyl-CoA.[3] This depletion has profound downstream consequences, including the suppression of lipid synthesis, which has been demonstrated in various cell lines.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: In Vitro Inhibitory Activity

| Target | Assay System | IC50 Value | Reference |

| Human Recombinant ATP-Citrate Lyase | Enzyme Inhibition Assay | 0.13 µM | [1][4] |

| Human ATP-Citrate Lyase | Not Specified | 0.94 µM | [2] |

| Total Lipid Synthesis | HepG2 cells | 8 µM | [2][4] |

| Cell Growth | HL-60 AML cells | ~10-20 µM | [5] |

Table 2: In Vivo Efficacy and Dosing

| Animal Model | Dosing Regimen | Key Findings | Reference |

| High-Fat Diet Fed Mice | 10-100 mg/kg/day (oral) | Reduced plasma cholesterol and triglycerides; decreased fasting plasma glucose. | [2][3] |

| db/db Mice (Type 2 Diabetes Model) | 50 mg/kg/day (oral) for 30 days | Reduced serum lipids; decreased renal lipogenic enzymes (ACC, FAS, HMGCR); alleviated ectopic lipid accumulation and inflammation in the kidneys. | [1][3][6] |

| HepG2 Xenograft Mice | 5 mg/kg/day (oral) for 8 days | Inhibited tumor growth; combination with sorafenib significantly reduced tumor volume and weight. | [1] |

| Endotoxemia Mouse Model | 50 mg/kg (pretreatment) | Inhibited phosphorylation of ACLY; decreased plasma levels of IL-6 and MCP-1; alleviated tissue injury. | [7] |

Key Signaling Pathways and Cellular Effects

This compound's inhibition of ACL initiates a cascade of events impacting multiple signaling pathways.

Lipid Metabolism and Metabolic Disorders

The most direct consequence of ACL inhibition is the disruption of lipid biosynthesis.[4] In preclinical models of hyperlipidemia and type 2 diabetes, oral administration of this compound leads to a reduction in plasma triglycerides, cholesterol, and glucose levels.[2] It also mitigates ectopic lipid accumulation in organs like the kidney, which is associated with a decrease in the expression of key lipogenic enzymes such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR).[1][6]

Figure 1: Core mechanism of this compound action on ATP-Citrate Lyase.

Cancer Cell Proliferation and Apoptosis

Many cancer cells exhibit metabolic reprogramming, characterized by increased aerobic glycolysis and de novo lipid synthesis to support rapid proliferation. ACL is a key enzyme in this process, and its inhibition by this compound has been shown to reduce the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) and T-cell lymphoma.[8]

In HCC cells, this compound induces apoptosis by triggering endoplasmic reticulum (ER) stress.[3] This leads to the activation of the p-eIF2α/ATF4/CHOP signaling axis.[8][9] The upregulation of these stress-response proteins ultimately commits the cell to apoptosis.[8]

Figure 2: this compound induced apoptosis in HCC via ER stress.

Inflammation and Immune Response

This compound has demonstrated anti-inflammatory properties. In endothelial cells, it can reverse the lipopolysaccharide (LPS)-induced upregulation of adhesion molecules like VCAM-1 and E-selectin, as well as the chemokine MCP-1.[1] In macrophages, ACL inhibition by this compound can reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-12b.[10] This effect is linked to a reduction in histone acetylation at the promoters of these genes, highlighting the connection between metabolism and epigenetic regulation of inflammation.[10]

Figure 3: Workflow for assessing in vivo anti-inflammatory effects.

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

-

Cell Lines: HepG2, Huh-7 (Hepatocellular Carcinoma), ESCC (Esophageal Squamous Cell Carcinoma).[1][8]

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0-80 µM) for 24, 48, 72, and 96 hours.[1]

-

Assay: Cell viability can be assessed using a CCK-8 or MTT assay. The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) to determine the effect of the compound on cell proliferation.[1][5]

Western Blot Analysis for Signaling Proteins

-

Cell Lysates: Cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, CHOP, ACLY) followed by incubation with a secondary antibody.[8]

-

Detection: Protein bands are visualized using a chemiluminescence detection system.

In Vivo Tumor Xenograft Model

-

Animal Model: BALB/c nude mice.[1]

-

Tumor Implantation: HepG2 cells (e.g., 5 x 10^7 cells/mouse) are injected subcutaneously.[1]

-

Treatment: When tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment groups and administered this compound (e.g., 5 mg/kg/day) via oral gavage for a specified duration (e.g., 8 consecutive days).[1]

-

Endpoint: Tumor volume and weight are measured throughout the study. The expression of proliferation markers like Ki-67 can be assessed in tumor tissues by immunohistochemistry.[1][8]

Conclusion

This compound is a well-characterized inhibitor of ATP-citrate lyase with a multifaceted mechanism of action that extends beyond simple lipid-lowering effects. Its ability to modulate cellular metabolism, induce cancer cell apoptosis, and suppress inflammatory responses makes it a valuable tool for research in oncology, metabolic diseases, and immunology. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers working with this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. apexbt.com [apexbt.com]

- 3. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]

- 7. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

BMS-303141: A Technical Guide to ATP-Citrate Lyase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial cytosolic enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of fatty acids and cholesterol. By catalyzing the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, ACLY provides the primary source of acetyl-CoA for these anabolic pathways. Inhibition of ACLY by this compound has demonstrated significant effects on lipid metabolism, cellular proliferation, and inflammatory signaling, making it a valuable tool for research and a potential therapeutic agent for metabolic diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on key signaling pathways.

Core Mechanism of Action

This compound acts as a direct inhibitor of ATP-citrate lyase.[1][2][3][4] This inhibition reduces the intracellular pool of acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][5][6] The reduction in acetyl-CoA levels also impacts other cellular processes that rely on this metabolite, such as histone acetylation, thereby linking metabolic status to epigenetic regulation.[6][7][8]

Quantitative Efficacy and Physicochemical Properties

The inhibitory activity and physicochemical properties of this compound are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ACLY) | 0.13 µM | Human recombinant ACL | [2][3][4] |

| IC50 (Lipid Synthesis) | 8 µM | HepG2 cells | [2][3][4] |

| Cytotoxicity | No cytotoxicity up to 50 µM | Not specified | [2][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Duration | Effects | Reference |

| High-fat fed mice | 10 or 100 mg/kg/day (in diet) | 34 days | ~20-30% reduction in plasma cholesterol and triglycerides; ~30-50% reduction in fasting plasma glucose; gradual inhibition of weight gain and reduced adiposity. | [3][9] |

| db/db mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids; downregulated renal lipogenic enzymes (ACC, FAS, HMGCR); alleviated ectopic lipid accumulation and inflammation in the kidneys. | [1][6][10] |

| HepG2 cell xenograft mice | 5 mg/kg/day (oral) | 8 days | Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight. | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 424.3 g/mol | [2] |

| Formula | C19H15Cl2NO4S | [2] |

| CAS Number | 943962-47-8 | [2] |

| Solubility | Soluble to 10 mM in DMSO and 50 mM in ethanol | [2] |

| Oral Bioavailability | 55% | [3] |

| Half-life | 2.1 hours | [3] |

Key Signaling Pathways

The inhibition of ACLY by this compound impacts several critical signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro ACLY Inhibition Assay

This protocol is adapted from methods used to determine the IC50 of ACLY inhibitors.[11][12]

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare stock solutions of ATP, citrate, CoA, and recombinant human ACLY enzyme. Prepare serial dilutions of this compound in DMSO.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the ACLY enzyme and varying concentrations of this compound. Incubate for a short period at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP, citrate, and CoA to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay. This assay involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the ADP concentration and thus to the ACLY activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Lipid Synthesis Assay

This protocol is based on studies evaluating the effect of this compound on lipid synthesis in HepG2 cells.[3]

Protocol:

-

Cell Culture: Culture HepG2 cells in appropriate media until they reach a suitable confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a solvent mixture like hexane/isopropanol.

-

Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content in each sample. Calculate the percentage of inhibition of lipid synthesis for each concentration of this compound and determine the IC50 value.

In Vivo Mouse Xenograft Study

This protocol is a generalized representation of the in vivo studies performed with this compound.[1][13]

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^7 HepG2 cells) into the flank of each mouse.[1]

-

Tumor Growth and Grouping: Allow the tumors to grow to a predetermined size (e.g., 100 mm³).[1][13] Randomly assign the mice into different treatment groups (e.g., vehicle control, this compound, sorafenib, combination therapy).[1]

-

Drug Administration: Administer this compound orally at the desired dose (e.g., 5 mg/kg/day) for the specified duration of the study (e.g., 8 days).[1]

-

Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform further analyses such as histology (e.g., Ki-67 staining for proliferation) and western blotting for target proteins.[1]

Conclusion

This compound is a well-characterized and potent inhibitor of ATP-citrate lyase. Its ability to modulate lipid metabolism and related signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the roles of ACLY in health and disease, and as a lead compound for the development of novel therapeutics.

References

- 1. glpbio.com [glpbio.com]

- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of ACLY Leads to Suppression of Osteoclast Differentiation and Function Via Regulation of Histone Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-303141: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and selective small molecule inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the de novo lipogenesis pathway. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, this compound effectively curtails the synthesis of fatty acids and cholesterol, making it a significant tool for research in metabolic diseases and oncology. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key biological data of this compound, tailored for a scientific audience.

Introduction

ATP-citrate lyase (ACLY) serves as a critical link between carbohydrate and lipid metabolism. It catalyzes the conversion of citrate, exported from the mitochondria, into cytosolic acetyl-CoA, the fundamental building block for fatty acid and cholesterol biosynthesis. Elevated ACLY activity is associated with various metabolic disorders, including dyslipidemia and obesity, as well as certain types of cancer where cancer cells exhibit increased lipogenesis to support rapid proliferation.

The discovery of this compound, a member of the 2-hydroxy-N-arylbenzenesulfonamide series, provided a valuable chemical probe to investigate the therapeutic potential of ACLY inhibition.[1] This compound has demonstrated efficacy in preclinical models, reducing plasma lipids and glucose, and inhibiting weight gain.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide | [3] |

| Molecular Formula | C₁₉H₁₅Cl₂NO₄S | [3][4] |

| Molecular Weight | 424.3 g/mol | [3][5] |

| CAS Number | 943962-47-8 | [3][4] |

| Appearance | Solid | N/A |

| Solubility | Soluble to 10 mM in DMSO and to 50 mM in ethanol | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Storage | Store at -20°C | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the sulfonamide bond between a substituted benzenesulfonyl chloride and a substituted aniline. While the seminal paper does not provide a detailed experimental protocol, a plausible synthetic route can be constructed based on established organic chemistry methodologies and available information on key intermediates.

Logical Synthesis Workflow

References

- 1. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide | C19H15Cl2NO4S | CID 16747776 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Target of BMS-303141

For Researchers, Scientists, and Drug Development Professionals

Core Target: ATP Citrate Lyase (ACLY)

The primary cellular target of the small molecule inhibitor BMS-303141 is ATP Citrate Lyase (ACLY) .[1][2][3][4][5][6][7] ACLY is a crucial cytosolic enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of fatty acids and cholesterol. It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction coupled with the hydrolysis of ATP to ADP and phosphate.[8] The acetyl-CoA produced by ACLY is the fundamental building block for de novo lipogenesis and is also a substrate for histone acetylation, thereby influencing gene expression.[9] Due to its pivotal role in cellular metabolism, particularly in cancer cells which exhibit increased lipogenesis, ACLY has emerged as a significant therapeutic target in oncology and metabolic diseases.[8][10][11]

Quantitative Data Summary

The inhibitory activity of this compound against its target, ATP Citrate Lyase, and its effects on cellular processes have been quantified in several studies. The following tables summarize these key quantitative findings.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.13 µM | Human recombinant ATP Citrate Lyase | [1][12][3][4][5][6][7] |

Table 1: In Vitro Enzymatic Inhibition of ATP Citrate Lyase by this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against purified human ACLY enzyme.

| Parameter | Value | Cell Line | Assay Condition | Reference |

| IC50 (Lipid Synthesis) | 8 µM | HepG2 | Inhibition of total lipid synthesis | [1][12][4][6][7] |

| IC50 (Cell Growth) | ~10-20 µM | HL-60 | 72-hour treatment | [13] |

| Cytotoxicity | No significant cytotoxicity | Up to 50 µM | Not specified | [1][12][6][7] |

Table 2: Cellular Activity of this compound. This table presents the efficacy of this compound in a cellular context, including its impact on lipid synthesis and cell proliferation.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of ACLY. This inhibition leads to a depletion of the cytosolic pool of acetyl-CoA, which has several downstream consequences:

-

Inhibition of Lipogenesis: Reduced acetyl-CoA levels directly hamper the synthesis of fatty acids and cholesterol, processes that are often upregulated in cancer cells to support rapid proliferation and membrane biogenesis.[8]

-

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: In cancer cells, particularly hepatocellular carcinoma, inhibition of ACLY by this compound has been shown to induce ER stress.[14][15] This leads to the activation of the PERK-eIF2α-ATF4-CHOP signaling axis, ultimately promoting apoptosis.[14]

-

Modulation of Histone Acetylation: By decreasing the availability of acetyl-CoA, the substrate for histone acetyltransferases (HATs), this compound can alter the epigenetic landscape of cells, leading to changes in gene expression.[9]

-

Activation of AMPK: Inhibition of ACLY can lead to cellular stress, which in turn can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10]

The following diagram illustrates the central role of ACLY in cellular metabolism and the mechanism of action of this compound.

Figure 1: Signaling Pathway of ACLY Inhibition by this compound. This diagram illustrates how this compound inhibits ACLY, leading to downstream effects on lipid synthesis, histone acetylation, ER stress, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

ATP Citrate Lyase (ACLY) Enzymatic Activity Assay

This protocol describes a direct, homogeneous assay to measure the enzymatic activity of ACLY and its inhibition by this compound.[2][12][3]

Principle: This assay directly measures the production of [14C]acetyl-CoA from [14C]citrate. A scintillation cocktail (MicroScint-O) is used to specifically detect the [14C]acetyl-CoA product.

Materials:

-

Purified human ACLY enzyme

-

[14C]citrate

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Dithiothreitol (DTT)

-

Tris buffer (pH 8.0)

-

EDTA

-

MicroScint-O

-

This compound

-

384-well plates

-

Liquid scintillation counter (e.g., TopCount)

Procedure:

-

Reaction Setup: In a 384-well plate, prepare the reaction mixture containing Tris buffer, MgCl2, KCl, DTT, CoA, ATP, and [14C]citrate.

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the appropriate wells. Include a DMSO-only control.

-

Enzyme Addition: Initiate the reaction by adding the purified human ACLY enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).

-

Reaction Termination: Stop the reaction by adding EDTA to each well.

-

Detection: Add MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in each well using a liquid scintillation counter. The signal is proportional to the amount of [14C]acetyl-CoA produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability and proliferation of cancer cell lines.[5][13][15]

Principle: The CCK-8 assay is a colorimetric assay based on the reduction of a highly water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HepG2, HL-60)

-

Cell culture medium and supplements

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Western Blot Analysis of ACLY and Downstream Effectors

This protocol describes the detection of protein expression levels of ACLY and downstream signaling molecules by Western blotting.[1][4]

Principle: Western blotting is used to separate proteins by size, transfer them to a solid support, and detect specific proteins using antibodies.

Materials:

-

Cell lysates from cells treated with this compound

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ACLY, anti-phospho-ACLY, anti-p-eIF2α, anti-ATF4, anti-CHOP)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Efficacy in Animal Models

This section provides a general outline for evaluating the in vivo efficacy of this compound in a mouse model of hyperlipidemia.[1][9]

Principle: Animal models are used to assess the pharmacological effects of a compound in a living organism, providing insights into its potential therapeutic efficacy.

Materials:

-

Mice (e.g., db/db mice or mice on a high-fat diet)

-

This compound formulation for oral administration

-

Equipment for blood collection and analysis

-

Tissue collection and processing reagents

Procedure:

-

Animal Model: Induce hyperlipidemia in mice, for example, by feeding them a high-fat diet for a specified period.

-

Compound Administration: Administer this compound orally to the treatment group at a specific dose and frequency (e.g., 10 mg/kg/day). A vehicle control group should be included.

-

Monitoring: Monitor the animals for changes in body weight, food intake, and overall health throughout the study.

-

Sample Collection: At the end of the study, collect blood samples for the analysis of plasma glucose, triglycerides, and cholesterol levels.

-

Tissue Analysis: Harvest tissues of interest (e.g., liver, kidney) for further analysis, such as histology, immunohistochemistry, or Western blotting to assess the expression of lipogenic enzymes.[1]

-

Data Analysis: Compare the measured parameters between the treatment and control groups to determine the in vivo efficacy of this compound.

This comprehensive guide provides a detailed overview of the cellular target of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 9. toolsbiotech.com [toolsbiotech.com]

- 10. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. ptglab.com [ptglab.com]

- 15. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-303141: A Technical Guide to its Role in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of BMS-303141, a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). It details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the critical pathways and workflows involved. The primary focus is on the role of this compound in modulating lipid metabolism, making it a significant compound of interest for metabolic diseases and oncology.

Core Mechanism of Action

This compound is a selective inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cellular metabolism.[1][2] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3][4] This reaction is a critical step that links energy metabolism from carbohydrates (glycolysis) to the biosynthesis of lipids.[5] The acetyl-CoA produced by ACLY is the fundamental two-carbon building block for de novo synthesis of both fatty acids and cholesterol.[1][3]

By inhibiting ACLY, this compound effectively reduces the available pool of cytosolic acetyl-CoA.[4] This depletion of a key precursor directly curtails the downstream pathways of lipogenesis, leading to a reduction in the synthesis and accumulation of lipids.[2] This mechanism positions this compound as a therapeutic candidate for conditions characterized by dysregulated lipid metabolism, such as hyperlipidemia and obesity-related disorders.[3]

Impact on Lipid Synthesis Pathways

The inhibition of ACLY by this compound has significant downstream consequences for major lipogenic pathways. By limiting acetyl-CoA, this compound administration leads to the downregulation of key enzymes involved in fatty acid and cholesterol biosynthesis, including:

-

Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.[6][7]

-

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis.[6][7]

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis.[6][7]

Studies in db/db mice, a model for type 2 diabetes, have shown that treatment with this compound reduces the protein and transcript levels of ACC, FAS, and HMGCR in the kidney.[6] This coordinated downregulation highlights the compound's comprehensive impact on cellular lipid production.

Quantitative Data Summary

In Vitro Efficacy

The inhibitory activity of this compound has been quantified in various cell-based and enzymatic assays.

| Parameter | Value | System | Reference |

| IC50 (ACLY Inhibition) | 0.13 µM | Human Recombinant ACLY | [1][2] |

| IC50 (Lipid Synthesis) | 8 µM | HepG2 Cells | [2] |

| Cytotoxicity | Not observed | Up to 50 µM | [2] |

In Vivo Efficacy

Preclinical animal models demonstrate the potent lipid-lowering effects of this compound and its analogues.

| Model | Treatment | Key Findings | Reference |

| Hypercholesterolemic Mice | Analogues of this compound (orally for 6 weeks) | Serum Total Cholesterol: ↓ 32.0-57.3% LDL Cholesterol: ↓ 67.5-80.2% | [8][9][10] |

| db/db Mice | 50 mg/kg/day this compound (intragastrically for 30 days) | Reduced body weight and blood fat. Decreased renal lipid accumulation. Downregulated renal ACC, FAS, HMGCR. | [1][6][7] |

| High-Fat Diet Mice | 10-100 mg/kg/day this compound (oral) | Reduced weight gain. Lowered plasma cholesterol, triglycerides, and glucose. | [3][4] |

| Septic Mice (LPS model) | 50 mg/kg this compound (pretreatment) | Decreased plasma IL-6, MCP-1, lactate, and LDH. | [11] |

Experimental Protocols

In Vivo Hyperlipidemia Mouse Model

-

Animal Model: CD-1 mice.[9]

-

Induction of Hypercholesterolemia: Mice were fed a High-Fat and High-Cholesterol Diet (HFHCD) to induce the disease state.[9]

-

Treatment Protocol: this compound analogues were administered orally once daily for a duration of six weeks.[9]

-

Sample Collection and Analysis: At the end of the treatment period, blood was collected to obtain serum. Serum and hepatic lipid profiles (total cholesterol, LDL, HDL) were analyzed to determine the effects of the compounds.[9]

In Vitro Lipid Synthesis Assay

-

Treatment Protocol: HepG2 cells were cultured and treated with various concentrations of this compound or its analogues.[8][9]

-

Analysis of Lipid Synthesis: The rate of cholesterol and fatty acid synthesis was measured, typically through the incorporation of a radiolabeled precursor like [14C]-acetate into cellular lipids. The amount of radioactivity incorporated is quantified to determine the level of inhibition.

-

Enzyme Activity Assay: ACLY enzyme activity was assessed using a commercial ACLY Assay Kit, often coupled with a detection system like the ADP-Glo Kinase Assay to measure the ADP produced during the ACLY reaction.[8][9]

Western Blotting and qPCR for Gene Expression

-

Objective: To measure the protein and mRNA levels of key lipogenic enzymes (ACLY, ACC, FAS, HMGCR).

-

Protocol (as per db/db mouse study):

-

Tissue Preparation: Renal cortex tissue was harvested from control and this compound-treated mice.[6]

-

Protein Analysis (Western Blot): Proteins were extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against ACL, ACC, FAS, and HMGCR. A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.[6]

-

RNA Analysis (Q-PCR): Total RNA was extracted from the renal cortex, reverse-transcribed into cDNA, and then subjected to quantitative PCR using specific primers for Acl, Acc, Fas, and Hmgcr transcripts.[6]

-

Conclusion

This compound is a well-characterized inhibitor of ATP-citrate lyase that effectively modulates lipid metabolism by restricting the supply of acetyl-CoA for de novo lipogenesis. Preclinical data robustly supports its role in reducing the synthesis of fatty acids and cholesterol, leading to lower plasma lipid levels and decreased ectopic lipid accumulation.[3][6] Its clear mechanism of action and demonstrated efficacy in various in vitro and in vivo models underscore its potential as a therapeutic agent for metabolic disorders. Further investigation into its analogues may yield candidates with improved pharmacokinetic and pharmacodynamic profiles for clinical development.[8][9]

References

- 1. glpbio.com [glpbio.com]

- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 5. researchgate.net [researchgate.net]

- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]

BMS-303141: A Potent Modulator of Fatty Acid Synthesis via ATP-Citrate Lyase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a pivotal enzyme in cellular metabolism, linking energy metabolism from carbohydrates to the synthesis of fatty acids.[4] By catalyzing the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm, ACL provides the fundamental building block for de novo lipogenesis.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on fatty acid synthesis, detailed experimental protocols for its study, and a visual representation of its role in the relevant signaling pathway.

Core Mechanism of Action

This compound exerts its effects on fatty acid synthesis not by directly targeting fatty acid synthase (FASN) or acetyl-CoA carboxylase (ACC), but by inhibiting the upstream enzyme ATP-citrate lyase (ACL).[1][2][3] ACL is the primary source of cytosolic acetyl-CoA, which is the essential precursor for the synthesis of fatty acids and cholesterol.[1] The inhibition of ACL by this compound leads to a depletion of the cytosolic acetyl-CoA pool, thereby effectively suppressing de novo fatty acid and cholesterol biosynthesis.[5] This mechanism has significant implications for various therapeutic areas, including metabolic diseases and oncology.

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Process | Cell Line/System | Value | Reference |

| IC50 | Human Recombinant ATP-Citrate Lyase (ACL) | Enzyme Assay | 0.13 µM | [1][2][3] |

| IC50 | Total Lipid Synthesis | HepG2 cells | 8 µM | [2][3] |

| Cytotoxicity | Cell Viability | HepG2 cells | No cytotoxicity up to 50 µM | [2][3] |

Table 2: In Vivo Effects of this compound in a High-Fat Diet Mouse Model

| Parameter | Dosage | Duration | Effect | Reference |

| Plasma Cholesterol | 10 or 100 mg/kg/day (in diet) | 34 days | ~20-30% reduction | [3] |

| Plasma Triglycerides | 10 or 100 mg/kg/day (in diet) | 34 days | ~20-30% reduction | [3] |

| Fasting Plasma Glucose | 10 or 100 mg/kg/day (in diet) | 34 days | ~30-50% reduction | [3] |

| Body Weight Gain | 10 or 100 mg/kg/day (in diet) | 34 days | Gradual inhibition | [3] |

| Adiposity | 10 or 100 mg/kg/day (in diet) | 34 days | Reduction | [3] |

Table 3: In Vivo Effects of this compound in a db/db Mouse Model of Type 2 Diabetes

| Parameter | Dosage | Duration | Effect | Reference |

| Serum Lipids | 50 mg/kg/day (oral) | 30 days | Reduction | [1] |

| Renal Lipogenic Enzymes (ACC, FAS, HMGCR) | 50 mg/kg/day (oral) | 30 days | Reduction | [1] |

| Ectopic Lipid Accumulation in Kidneys | 50 mg/kg/day (oral) | 30 days | Alleviation | [1] |

| Renal Inflammation | 50 mg/kg/day (oral) | 30 days | Alleviation | [1] |

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound in the context of fatty acid synthesis.

References

A Technical Guide to BMS-303141: Targeting ATP-Citrate Lyase in the Cholesterol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and specific inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the de novo synthesis of cholesterol and fatty acids. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, this compound effectively curtails the supply of the fundamental building block for lipogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the cholesterol biosynthesis pathway, a compilation of its in vitro and in vivo efficacy, and detailed experimental protocols for its study.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases, the leading cause of mortality worldwide. While statins are the cornerstone of lipid-lowering therapy, there is a persistent need for alternative and complementary therapeutic strategies. ATP-citrate lyase (ACLY) has emerged as a promising target for managing hypercholesterolemia. ACLY is a key enzyme that links carbohydrate metabolism to lipid synthesis by catalyzing the formation of acetyl-CoA and oxaloacetate from citrate in the cytoplasm. This cytosolic acetyl-CoA is the essential precursor for the biosynthesis of both cholesterol and fatty acids.

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for ACLY. Its inhibitory action leads to a reduction in the synthesis of cholesterol and triglycerides, making it a valuable tool for research and a potential therapeutic agent for metabolic disorders.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of ATP-citrate lyase. This inhibition is competitive with respect to citrate. By blocking ACLY, this compound prevents the generation of cytosolic acetyl-CoA, a critical substrate for two major biosynthetic pathways:

-

Cholesterol Biosynthesis: Acetyl-CoA is the precursor for the synthesis of HMG-CoA, which is then converted to mevalonate by HMG-CoA reductase, the rate-limiting step in cholesterol synthesis.

-

Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the first committed step in fatty acid synthesis.

The reduction in cytosolic acetyl-CoA levels ultimately leads to decreased production of cholesterol and fatty acids, contributing to the lipid-lowering effects of this compound.

Signaling Pathway

BMS-303141: A Targeted Approach to Disrupting Cancer Cell Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the increased reliance on de novo lipogenesis for the synthesis of cellular membranes and signaling molecules. ATP-citrate lyase (ACLY), a pivotal enzyme that links glucose metabolism to lipid synthesis, has emerged as a promising therapeutic target in oncology. BMS-303141 is a potent and cell-permeable small molecule inhibitor of ACLY. This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, its impact on cancer cell metabolism, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: The Role of ACLY in Cancer Metabolism

Cancer cells are characterized by an increased uptake of glucose and a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides the necessary building blocks and energy for rapid cell growth. A crucial downstream consequence of this altered glucose metabolism is the enhanced synthesis of fatty acids.

ATP-citrate lyase (ACLY) is a key cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, the primary substrate for both fatty acid and cholesterol biosynthesis.[1] In cancer cells, citrate derived from the mitochondrial tricarboxylic acid (TCA) cycle is exported to the cytoplasm, where ACLY converts it into acetyl-CoA.[1] This process is fundamental for the de novo synthesis of lipids required for the formation of new cell membranes and for post-translational protein modifications like histone acetylation, which plays a role in gene expression.[2]

Given its central role in linking glucose metabolism to lipogenesis, ACLY is frequently overexpressed in various cancers and its inhibition has been shown to suppress tumor cell growth and induce apoptosis, making it an attractive target for cancer therapy.[1][3]

This compound: A Potent Inhibitor of ATP-Citrate Lyase

This compound is a highly potent and cell-permeable inhibitor of ATP-citrate lyase.[4] Its inhibitory action blocks the production of cytosolic acetyl-CoA, thereby disrupting de novo lipogenesis. This targeted inhibition of a critical metabolic pathway forms the basis of its anti-neoplastic activity.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| ACLY Inhibition IC50 | 0.13 µM | Human recombinant ACL | [4][5] |

| Lipid Synthesis Inhibition IC50 | 8 µM | HepG2 (Hepatocellular Carcinoma) | [5][6] |

| Cytotoxicity (up to) | No cytotoxicity up to 50 µM | - | [5] |

| Cancer Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 10-20 µM | - | Significant suppression of proliferation | [4] |

| Huh-7 (Hepatocellular Carcinoma) | MTT Assay | 10-20 µM | - | Significant suppression of proliferation | [4] |

| ESCC (Esophageal Squamous Cell Carcinoma) | Cell Survival Assay | 0-80 µM | 24-96 h | Significant inhibition of cell survival | [7] |

| C4-2 (Castration-Resistant Prostate Cancer) | Proliferation Assay | 10 µM (in combination with Enzalutamide) | 72 h | Strong sensitization to Enzalutamide | [8][9] |

| HepG2 (Hepatocellular Carcinoma) | Colony Formation Assay | 10-20 µM | - | Significant reduction in colony number | [4] |

| Huh-7 (Hepatocellular Carcinoma) | Colony Formation Assay | 10-20 µM | - | Significant reduction in colony number | [4] |

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways, which can vary depending on the cancer type.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, inhibition of ACLY by this compound leads to the induction of endoplasmic reticulum (ER) stress.[8] This stress response is a consequence of the disruption of lipid metabolism, which is crucial for the proper functioning of the ER. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

The key signaling cascade initiated by this compound in HCC involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the increased translation of Activating Transcription Factor 4 (ATF4).[8] ATF4 then upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP), ultimately leading to programmed cell death.[8]

Sensitization of Castration-Resistant Prostate Cancer to Androgen Receptor Antagonism via AMPK Activation

In castration-resistant prostate cancer (CRPC), this compound has shown significant efficacy when used in combination with androgen receptor (AR) antagonists like enzalutamide.[8][9] The inhibition of ACLY in these cells induces energetic stress, leading to the activation of AMP-activated protein kinase (AMPK).[9]

Activated AMPK is a key cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance. In the context of CRPC, AMPK activation has a dual effect. Firstly, it further inhibits fatty acid synthesis, exacerbating the metabolic stress. Secondly, and more importantly, it leads to the suppression of AR activity, a key driver of CRPC progression.[9] This synergistic action of ACLY inhibition and AR antagonism leads to enhanced cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 0.1 µM to 100 µM.

-

After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet solution (0.5% in methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general framework for detecting the phosphorylation or expression levels of key proteins in the ER stress and AMPK pathways.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to p-eIF2α, ATF4, CHOP, p-AMPK, total AMPK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. (Refer to manufacturer's datasheet for recommended antibody dilutions).

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Recommended Antibodies:

-

p-eIF2α (Ser51) Antibody: Cell Signaling Technology, #9721 (1:1000 dilution)[10]

-

ATF4 Antibody: Thermo Fisher Scientific, PA5-27576 (1:500-1:3000 dilution) or MA5-32364 (1:2000-1:5000 dilution)[11][12]

-

CHOP Antibody: Details to be sourced from specific publications.

-

p-AMPKα (Thr172) Antibody: Details to be sourced from specific publications.

-

AMPKα Antibody: Details to be sourced from specific publications.

In Vivo Xenograft Studies

The following are general protocols for establishing and treating tumor xenografts. Specific details may vary based on the animal model and research question.

Hepatocellular Carcinoma (HepG2) Xenograft Model:

-

Cell Preparation: Harvest HepG2 cells and resuspend them in a mixture of serum-free medium and Matrigel.

-

Implantation: Subcutaneously inject approximately 1 x 10⁷ HepG2 cells into the flank of immunodeficient mice (e.g., nude mice).[13]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.[13][14]

-

Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at a dose of 5 mg/kg/day.[7] The vehicle for administration should be clearly defined (e.g., a solution in 0.5% methylcellulose).

-

Endpoint: Continue treatment for a specified period (e.g., 8 days) and monitor tumor volume and body weight.[7] At the end of the study, tumors can be excised for further analysis.

Castration-Resistant Prostate Cancer Xenograft Model:

-

Cell Line: Utilize a relevant CRPC cell line such as C4-2.

-

Animal Model: Use castrated male immunodeficient mice.

-

Implantation: Subcutaneously inject the CRPC cells.

-

Treatment: Once tumors are established, treat the mice with this compound (e.g., 10 µM) in combination with an AR antagonist like enzalutamide.[8][9] The specific doses and administration routes for the in vivo combination therapy need to be optimized.

-

Analysis: Monitor tumor growth and at the end of the study, tumors can be analyzed for markers of apoptosis and signaling pathway activation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in a range of cancers. Its ability to disrupt de novo lipogenesis and modulate critical signaling pathways like ER stress-induced apoptosis and AMPK activation highlights the potential of metabolic targeting in oncology. The synergistic effects observed when combined with other targeted therapies, such as AR antagonists in prostate cancer, open up new avenues for combination treatment strategies.

Future research should focus on further elucidating the molecular mechanisms underlying the differential sensitivity of various cancer types to this compound. A comprehensive profiling of its efficacy across a wider panel of cancer cell lines and in patient-derived xenograft models will be crucial for identifying patient populations most likely to benefit from this therapy. Furthermore, the exploration of additional combination strategies and the investigation of potential resistance mechanisms will be vital for the successful clinical translation of ACLY inhibitors like this compound. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at advancing our understanding and application of this novel anti-cancer agent.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. rsc.org [rsc.org]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. ATF4 Polyclonal Antibody (PA5-27576) [thermofisher.com]

- 12. ATF4 Recombinant Monoclonal Antibody (SD20-92) (MA5-32364) [thermofisher.com]

- 13. animalcare.jhu.edu [animalcare.jhu.edu]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

BMS-303141: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY). It is intended for professionals in the fields of metabolic research and drug development. This document details the mechanism of action, summarizes key preclinical data, provides established experimental protocols, and visualizes critical pathways and workflows related to the study of this compound in the context of metabolic syndrome.

Core Mechanism of Action

This compound is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in cellular metabolism.[1] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[2] This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][2][3]

By inhibiting ACLY, this compound effectively reduces the supply of cytosolic acetyl-CoA. This leads to several downstream effects relevant to metabolic syndrome:

-

Inhibition of Lipogenesis: Reduced acetyl-CoA availability curtails the synthesis of fatty acids and cholesterol, key contributors to dyslipidemia and ectopic lipid accumulation.[4][5][6]

-

Modulation of Inflammation: The inhibitor has been shown to reduce the expression of pro-inflammatory chemokines and cytokines.[4][7]

-

Impact on Gene Expression: Acetyl-CoA is the sole donor for histone acetylation, an epigenetic modification that regulates gene expression. By limiting acetyl-CoA, this compound can influence the transcription of genes involved in metabolism and inflammation.[4][5]

Quantitative Preclinical Data

This compound has been evaluated in various preclinical models, demonstrating its potential to ameliorate key aspects of metabolic syndrome.

Studies in various cell lines have established the potency of this compound.

| Parameter | Cell Line | Value | Reference |

| ACLY Inhibition (IC50) | Human Recombinant ACL | 0.13 µM | [1] |

| Lipid Synthesis Inhibition (IC50) | HepG2 | 8 µM | |

| Cell Growth Inhibition (IC50) | HL-60 (AML cells) | ~10-20 µM | [8] |

Animal studies, particularly using the db/db mouse model of type 2 diabetes and obesity, have provided significant insights into the systemic effects of this compound.

Table 2: Effects of this compound in db/db Mice [4][5]

| Parameter | Treatment Group | Result |

| Body Weight | This compound | Reduced |

| Blood Fat | This compound | Reduced |

| Hyperglycemia | This compound | Not improved |

| Albuminuria | This compound | Alleviated |

| Renal Ectopic Lipid Accumulation | This compound | Significantly decreased |

| Renal Inflammation (Macrophage Infiltration) | This compound | Inhibited |

| Renal Pro-inflammatory Chemokines (TNF-α, MCP-1) | This compound | Reduced |

| Renal Tubulointerstitial Fibrosis | This compound | Attenuated |

Table 3: Effect on Lipogenic Enzyme Expression in db/db Mice Kidneys [4][5][6]

| Enzyme | Effect of this compound |

| ATP-Citrate Lyase (ACL) | Expression inhibited |

| Acetyl-CoA Carboxylase (ACC) | Expression downregulated |

| Fatty Acid Synthase (FAS) | Expression downregulated |

| HMG-CoA Reductase (HMGCR) | Expression downregulated |

Key Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the evaluation of this compound.

This protocol is designed to assess the effect of this compound on obesity-related nephropathy.

-

Animal Model: 12-week-old male db/db mice (a model for obesity, diabetes, and hyperlipidemia) and db/m mice as controls.[4][5]

-

Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[9]

-

Grouping: Randomly divide db/db mice into a vehicle control group and a this compound treatment group.

-

Drug Administration: Administer this compound intragastrically at a dose of 50 mg/kg/day for 30 consecutive days.[1][4] The vehicle group receives an equivalent volume of the vehicle solution.

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Sample Collection: At the end of the 30-day treatment period, collect 24-hour urine for albuminuria analysis. Collect blood samples via cardiac puncture for serum lipid analysis.

-

Tissue Harvesting: Euthanize mice and perfuse kidneys. Harvest kidneys for histological analysis (H&E, Oil Red O staining), Western blotting, and qRT-PCR.[4][6]

-

Endpoint Analysis:

-

Serum Analysis: Measure levels of triglycerides, total cholesterol, and glucose.

-

Urine Analysis: Measure urinary albumin and creatinine to assess renal function.

-

Histology: Use Oil Red O staining to visualize and quantify ectopic lipid accumulation in kidney sections. Use H&E staining to assess renal injury.

-

Molecular Analysis: Use Western blotting or qRT-PCR to measure the protein or mRNA expression levels of ACLY, ACC, FAS, HMGCR, and inflammatory markers (e.g., TNF-α, MCP-1) in kidney tissue lysates.

-

This protocol assesses the anti-inflammatory effects of this compound on endothelial cells.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

-

Seeding: Seed HUVECs into multi-well plates and allow them to adhere and reach approximately 80-90% confluency.

-

Pre-treatment: Pre-treat cells with this compound (e.g., 10 µM) or vehicle control for 4 hours.[1][7]

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 4-16 hours) to induce an inflammatory response.

-

Endpoint Analysis:

-

Supernatant Analysis (ELISA): Collect the cell culture supernatant and measure the concentration of secreted inflammatory markers such as soluble VCAM-1, E-selectin, and MCP-1 using commercially available ELISA kits.[1][7]

-

Cell Lysate Analysis (Western Blot): Lyse the cells and perform Western blot analysis to determine the expression levels of inflammation-related proteins.

-

RNA Analysis (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to analyze the gene expression of inflammatory cytokines and adhesion molecules.

-

Discussion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for metabolic syndrome by targeting the core issue of de novo lipogenesis. Preclinical studies consistently show its ability to reduce hyperlipidemia, ectopic lipid accumulation, and associated inflammation and fibrosis, particularly in the kidney.[4][5][6] This makes it a compelling candidate for addressing obesity-related renal disease, a common complication of metabolic syndrome.

A noteworthy observation from studies in db/db mice is that while this compound effectively reduces body weight and blood lipids, it does not appear to correct hyperglycemia.[4][5] This suggests that its primary mechanism is centered on lipid metabolism rather than direct effects on insulin sensitivity or glucose disposal, although some preclinical studies have suggested a potential for weight loss independent of food intake alterations.[10]

Future research should focus on:

-

Long-term Efficacy and Safety: Evaluating the chronic effects of this compound administration in relevant animal models.

-

Combination Therapies: Investigating the synergistic potential of this compound with glucose-lowering agents (e.g., metformin) or other lipid-modifying drugs.

-

Tissue-Specific Effects: Further elucidating the specific impact of ACLY inhibition in different tissues central to metabolic syndrome, such as the liver, adipose tissue, and skeletal muscle.

-

Clinical Translation: While another ACLY inhibitor, bempedoic acid, has been approved for treating hypercholesterolemia, further investigation is needed to position this compound and its analogues for clinical development in the broader context of metabolic syndrome.[11][12]

References

- 1. glpbio.com [glpbio.com]

- 2. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 3. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]

- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACLY is the novel signaling target of PIP2/PIP3 and Lyn in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy and safety of bempedoic acid in patients with and without metabolic syndrome: Pooled analysis of data from four phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting ATP-Citrate Lyase in Hyperlipidemia and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-303141: A Technical Guide for Investigating ATP-Citrate Lyase (ACLY) Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BMS-303141, a potent and cell-permeable inhibitor of ATP-Citrate Lyase (ACLY). ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, making it a significant target in various physiological and pathological processes, including metabolic disorders and cancer.[1][2] This document details the chemical properties, mechanism of action, and applications of this compound as a research tool. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in laboratory settings.

Introduction to this compound

This compound is a small molecule inhibitor of ATP-Citrate Lyase (ACLY), the enzyme responsible for converting citrate into acetyl-CoA in the cytoplasm.[1] This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][3] By inhibiting ACLY, this compound effectively blocks these lipogenic pathways, making it a valuable tool for studying cellular metabolism.[4] Its oral bioavailability and cell permeability further enhance its utility in both in vitro and in vivo research models.[4]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide | |

| Molecular Formula | C₁₉H₁₅Cl₂NO₄S | |

| Molecular Weight | 424.3 g/mol | |

| CAS Number | 943962-47-8 | |

| Purity | ≥98% | |

| Solubility | Soluble to 10 mM in DMSO and to 50 mM in ethanol | [4] |

| Storage | Store at -20°C | [5] |

Mechanism of Action

This compound acts as a potent inhibitor of human recombinant ACLY.[4] The primary mechanism involves the blockade of the enzyme's catalytic activity, thereby reducing the production of cytosolic acetyl-CoA.[6] This reduction in acetyl-CoA availability has downstream effects on fatty acid and cholesterol synthesis, as well as on histone acetylation, a key epigenetic modification.[3][6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

In Vitro Efficacy

| Parameter | Cell Line / System | Value | Reference |

| IC₅₀ (ACLY inhibition) | Human recombinant ACL | 0.13 μM | [4][5][7][8] |

| IC₅₀ (Lipid Synthesis) | HepG2 cells | 8 μM | [4][5][8] |

| Cytotoxicity | General | No cytotoxicity up to 50 μM | [4][5][8] |

| IC₅₀ (Cell Growth) | HL-60 AML cells | ~10-20 μM (72h) | [9] |

In Vivo Efficacy and Dosing

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Mouse model of hyperlipidemia | Not specified | Lowered plasma glucose and triglycerides | [4] |

| Mice with HepG2 xenografts | 5 mg/kg/day (p.o.) for 8 days | Inhibited liver cancer cell growth | [7] |

| Spontaneous type 2 diabetic mice (db/db) | 50 mg/kg/day (p.o.) for 30 days | Reduced serum lipids and renal lipogenic enzymes | [6][7] |

| High-fat diet mouse model | 10-100 mg/kg/day (p.o.) | Suppressed osteoclast formation | [6] |

| LPS-induced endotoxemia in mice | 50 mg/kg (pretreatment) | Inhibited increased phosphorylated ACLY and reduced plasma cytokines | [10] |

Signaling Pathways and Experimental Workflows

ACLY's Central Role in Metabolism

ACLY is a pivotal enzyme that connects glucose metabolism (glycolysis and the TCA cycle) to the synthesis of fatty acids and cholesterol. The diagram below illustrates this central role.

Oncogenic Signaling and ACLY

In cancer cells, oncogenic pathways such as PI3K/AKT and Src family kinases can activate ACLY, linking cell growth signals to the metabolic reprogramming necessary for proliferation.

Experimental Workflow: Investigating ACLY Inhibition in Cancer Cells

The following diagram outlines a typical workflow for studying the effects of this compound on cancer cell lines.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HepG2, Huh-7, or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO (e.g., 10 mM) and stored at -20°C.[4] For experiments, the stock solution is diluted to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability/Proliferation Assay

-

Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere for 24 hours.[7]

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-80 μM).[7]

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).[7]

-

Measurement: Cell viability is assessed using a standard method such as the MTT or Alamar Blue assay according to the manufacturer's instructions. Absorbance is read using a microplate reader.

Inhibition of Total Lipid Synthesis Assay

-

Cell Culture: HepG2 cells are plated and allowed to adhere.

-

Treatment: Cells are incubated with this compound for a specified duration (e.g., 6 hours).[8]

-

Radiolabeling: [¹⁴C]-acetate or [¹⁴C]-alanine is added to the culture medium for the final hours of incubation (e.g., the last 4 hours).[8]

-